molecular formula C12H18N2OS B12091541 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide

Katalognummer: B12091541
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: SGMUEMLWZVIENH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C12H18N2OS It is characterized by the presence of an amino group, a thiophene ring, and a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Thiophen-2-ylmethyl Intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thiophen-2-ylmethyl intermediate.

    Cyclohexane Carboxamide Formation: The intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are likely involved in binding interactions, while the cyclohexane ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

    1-Amino-N-(thiophen-3-ylmethyl)cyclohexane-1-carboxamide: Similar structure but with the thiophene ring attached at a different position.

    1-Amino-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide: Contains a furan ring instead of a thiophene ring.

    1-Amino-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and binding interactions. The combination of the thiophene ring with the cyclohexane and amino groups provides a distinct set of properties that can be leveraged in various applications.

Eigenschaften

Molekularformel

C12H18N2OS

Molekulargewicht

238.35 g/mol

IUPAC-Name

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C12H18N2OS/c13-12(6-2-1-3-7-12)11(15)14-9-10-5-4-8-16-10/h4-5,8H,1-3,6-7,9,13H2,(H,14,15)

InChI-Schlüssel

SGMUEMLWZVIENH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=O)NCC2=CC=CS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.